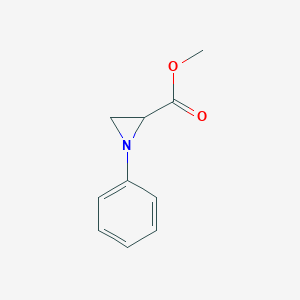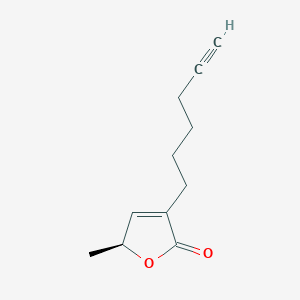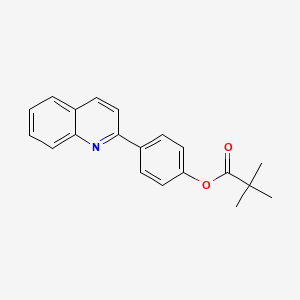
Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a propanoic acid moiety substituted with two methyl groups at the second carbon, and an ester linkage to a phenyl group that is further substituted with a quinoline ring. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 4-(2-quinolinyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 4-(2-quinolinyl)phenol.
Reduction: 2,2-dimethylpropanol and 4-(2-quinolinyl)phenol.
Substitution: Various substituted derivatives of the phenyl and quinoline rings.
科学研究应用
Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The quinoline ring is known for its ability to intercalate with DNA, potentially leading to anticancer effects. Additionally, the phenyl group can participate in various biochemical interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Propanoic acid, 2,2-dimethyl-, phenyl ester: Similar structure but lacks the quinoline ring, resulting in different chemical and biological properties.
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Contains a phenylethyl group instead of the quinoline-substituted phenyl group, leading to variations in reactivity and applications.
Propanoic acid, 2-phenylethyl ester:
Uniqueness
Propanoic acid, 2,2-dimethyl-, 4-(2-quinolinyl)phenyl ester is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s potential for various applications in research and industry.
属性
CAS 编号 |
634613-69-7 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
(4-quinolin-2-ylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H19NO2/c1-20(2,3)19(22)23-16-11-8-15(9-12-16)18-13-10-14-6-4-5-7-17(14)21-18/h4-13H,1-3H3 |
InChI 键 |
BFQMFVHUJMFYFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


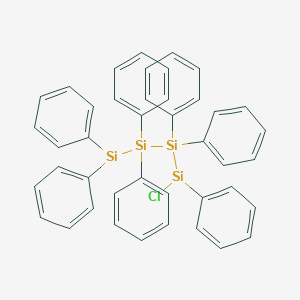
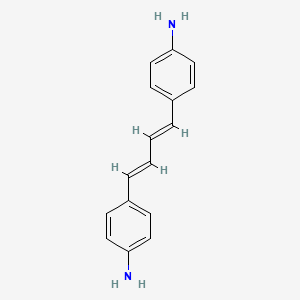
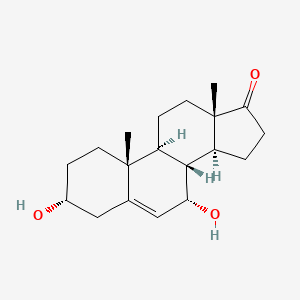
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
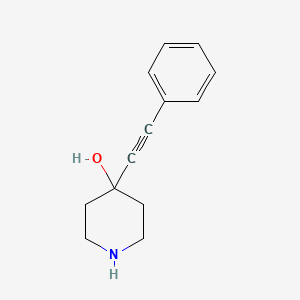
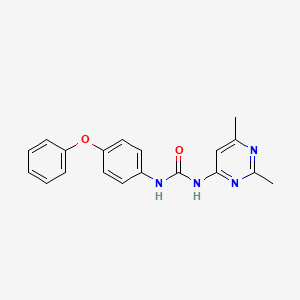
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)
